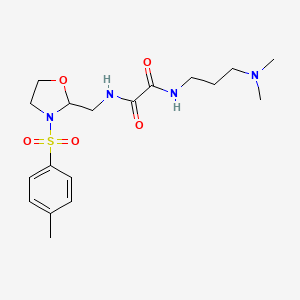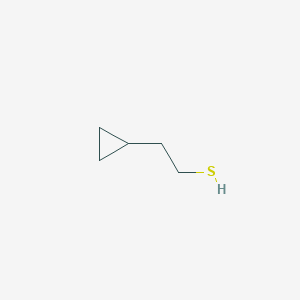
2-Cyclopropylethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropylethane-1-thiol is an organic compound with the molecular formula C5H10S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors. The cyclopropyl group in this compound is a three-membered ring, which imparts unique chemical properties due to the ring strain.
Aplicaciones Científicas De Investigación
2-Cyclopropylethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study enzyme reactions and protein interactions.
Medicine: Research into thiol-containing compounds has implications for drug development, particularly in designing inhibitors for enzymes that interact with thiol groups.
Industry: Thiols are used in the production of polymers, agrochemicals, and other industrial products.
Mecanismo De Acción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyclopropylethane-1-thiol can be synthesized through various methods. One common approach involves the reaction of cyclopropylmethyl bromide with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, and then treating the intermediate product with a base like sodium hydroxide to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropylethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Cyclopropylethyl disulfide.
Reduction: Regeneration of this compound from disulfides.
Substitution: Various substituted cyclopropylethyl derivatives depending on the reactants used.
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol: A simple thiol with a similar structure but without the cyclopropyl group.
Cyclopropylmethanethiol: Another thiol with a cyclopropyl group but differing in the position of the thiol group.
2-Cyclopropylethanol: An alcohol with a similar structure but containing a hydroxyl group instead of a thiol group.
Uniqueness
2-Cyclopropylethane-1-thiol is unique due to the presence of both the cyclopropyl group and the thiol group. The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical reactions. The thiol group provides nucleophilicity, allowing the compound to participate in various substitution and redox reactions. This combination of features makes this compound a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
2-cyclopropylethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S/c6-4-3-5-1-2-5/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAJGCSABQAVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1882631-46-0 |
Source


|
| Record name | 2-cyclopropylethane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2771295.png)
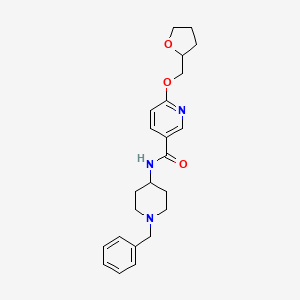
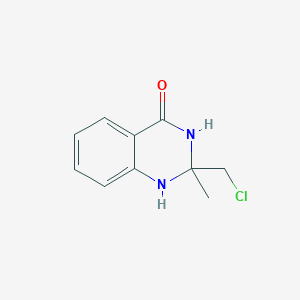
![N-[[4-(4-Acetamidopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2771302.png)
![8-benzyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2771303.png)
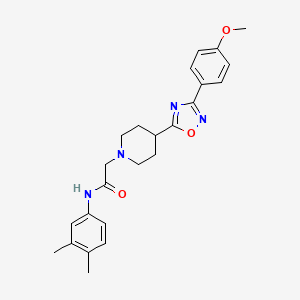



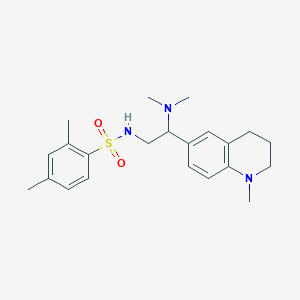
![Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2771312.png)

